(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate

Overview

Description

“(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate” is also known as FTY720 . It is an oral sphingosine-1-phosphate receptor modulator that is under development for the treatment of multiple sclerosis (MS) .

Synthesis Analysis

FTY720 is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P . The synthesis process is safe and commercially feasible for large-scale synthesis .Molecular Structure Analysis

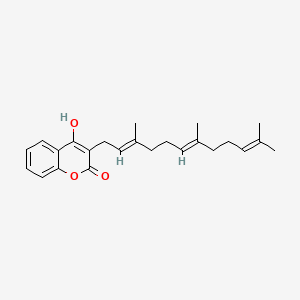

The molecular structure of “(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate” is complex. It has a molecular formula of C14H23O4P .Chemical Reactions Analysis

The drug is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P . This phosphorylation process is a key chemical reaction in the mechanism of action of this compound.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 432.4±38.0 °C at 760 mmHg, and a flash point of 215.3±26.8 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications

Osteogenic Differentiation

VPC24191 has been shown to hinder the osteogenic differentiation of periodontal ligament stem cells. It exerts a suppressive effect on matrix mineralization, which is crucial for bone formation and health .

Vasoconstriction

This compound acts as an S1P receptor agonist and has been observed to cause dose-dependent vasoconstrictions in pulmonary arteries, which could have implications for understanding and treating pulmonary hypertension .

Intracellular Signaling

VPC24191 affects intracellular signaling pathways, including the inhibition of cAMP accumulation and elevation of intracellular calcium concentrations. These pathways are significant for various cellular processes and responses .

Receptor Pharmacology

The compound has been used to study the pharmacology of S1P receptors, particularly S1P3 receptor ligands, in functional assays. This research helps in understanding receptor-ligand interactions and their biological effects .

Safety And Hazards

Future Directions

FTY720 is currently under development for the treatment of multiple sclerosis (MS). Its effectiveness is likely due to a culmination of mechanisms involving reduction of autoreactive T cells, neuroprotective influence of FTY720-P in the CNS, and inhibition of inflammatory mediators in the brain . Future research will likely focus on these areas to further understand and improve the drug’s efficacy.

properties

IUPAC Name |

[(2S)-2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQMZRZONPRMOX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)NC[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate (VPC24191)?

A1: VPC24191 functions as a selective agonist for sphingosine-1-phosphate receptors (S1PRs), specifically exhibiting a high affinity for S1PR1 and S1PR3. [, , ] By binding to these receptors, VPC24191 initiates downstream signaling cascades that influence various cellular processes, including cell migration and differentiation. [] Notably, VPC24191 does not activate S1PR4, as demonstrated by its inability to mimic the effects of phytosphingosine 1-phosphate, a known S1PR4 agonist. []

Q2: Can you elaborate on the role of VPC24191 in influencing osteoblast differentiation in the context of Paget's disease?

A2: Research suggests that VPC24191 plays a significant role in enhancing osteoblast (OB) differentiation, particularly in the context of Paget's disease (PD). In a study using a mouse model of PD, VPC24191 stimulated the expression of OB differentiation markers, such as osterix and Col-1A, in the presence of conditioned media from osteoclasts (OCLs) derived from PD mice. [] This effect is attributed to the interaction between S1P, produced by OCLs, and S1PR3 on the surface of OBs. VPC24191, acting as an S1PR3 agonist, potentiates this interaction, ultimately leading to increased bone formation, a hallmark characteristic of PD. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)